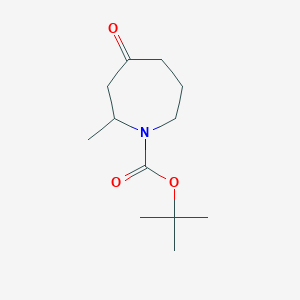
Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate: is an organic compound with the molecular formula C11H19NO3 . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate typically involves the reaction of tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate with sodium hydroxide in a solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Chemistry: : In chemistry, Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: : In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes .
Industry: : Industrially, this compound is used in the production of polymers and other materials. Its unique structure makes it suitable for creating specialized materials with desired properties .
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathway. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-oxoazepane-1-carboxylate: Similar structure but lacks the methyl group at the 2-position.
tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate: Similar structure but has the methyl group at the 3-position instead of the 2-position.
Uniqueness: : Tert-butyl 2-methyl-4-oxo-azepane-1-carboxylate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXIDDANMMCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)

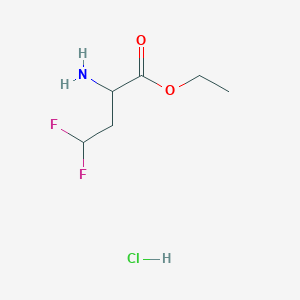
![3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine;hydrochloride](/img/structure/B8266865.png)
![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)
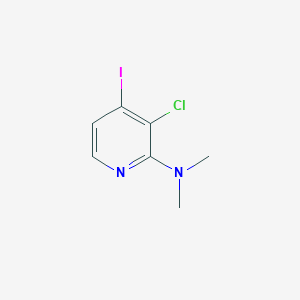

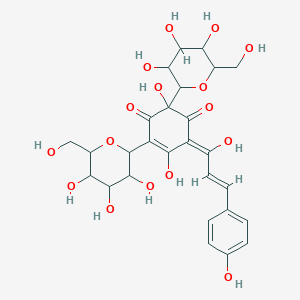
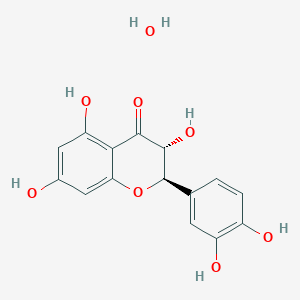
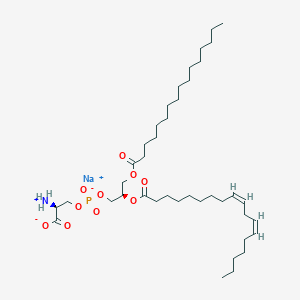
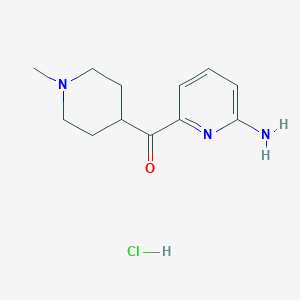
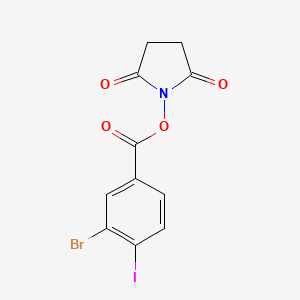
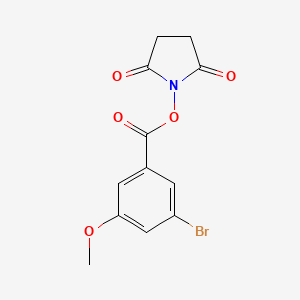
![[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide](/img/structure/B8266955.png)
